2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C24H30O3 It is known for its unique structure, which includes a cyclohexene ring substituted with phenyl groups and a butoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl groups may also interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethyl 3,4-diphenylcyclohex-2-ene-1-carboxylate: Similar structure but with a different position of the double bond.
2-Butoxyethyl 3,4-diphenylcyclohexane-1-carboxylate: Lacks the double bond in the cyclohexane ring.
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-acetate: Contains an acetate group instead of a carboxylate group.
Uniqueness
2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific structural features, including the position of the double bond and the presence of the butoxyethyl ester group
Properties
CAS No. |
62544-36-9 |
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Molecular Formula |
C25H30O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C25H30O3/c1-2-3-16-27-17-18-28-25(26)22-14-15-23(20-10-6-4-7-11-20)24(19-22)21-12-8-5-9-13-21/h4-13,22H,2-3,14-19H2,1H3 |
InChI Key |
VNGXPFQUGKPXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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